Efavit - 87495-27-0

Efavit

Catalog Number: EVT-1557087
CAS Number: 87495-27-0
Molecular Formula: C20H22N2O14SZn
Molecular Weight: 611.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Efavit is classified within a broader category of compounds that exhibit biological activity. It is often studied for its pharmacological properties, particularly in the field of medicinal chemistry. The sources of information regarding Efavit primarily include scientific journals, pharmacological databases, and chemical repositories.

Synthesis Analysis

Methods of Synthesis

The synthesis of Efavit involves several methods, which can vary based on the desired purity and yield. Common techniques include:

  • Chemical Synthesis: This method typically involves a series of chemical reactions where starting materials are transformed into Efavit through various intermediates.
  • Biological Synthesis: Some studies suggest that Efavit may also be synthesized using biological systems, such as microbial fermentation, which can provide an eco-friendly alternative.

Technical Details

The synthesis process often requires specific conditions such as temperature control, pH adjustment, and the use of catalysts to optimize yield. Detailed protocols can be found in specialized literature focusing on organic synthesis.

Molecular Structure Analysis

Structure

The molecular structure of Efavit can be represented by its chemical formula, which reflects the arrangement of atoms within the compound. While specific structural data may not be readily available, it typically features functional groups that contribute to its biological activity.

Data

Molecular modeling techniques can be employed to visualize the structure of Efavit. Computational chemistry tools allow researchers to predict how changes in the molecular structure may affect its properties and reactivity.

Chemical Reactions Analysis

Reactions

Efavit undergoes various chemical reactions that are crucial for its functionality. These reactions may include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Condensation Reactions: Involving the formation of a larger molecule with the release of a smaller molecule, often water.

Technical Details

The specific conditions under which these reactions occur—such as solvent choice, temperature, and reaction time—are critical for optimizing the efficiency and selectivity of Efavit's transformations.

Mechanism of Action

Process

The mechanism of action of Efavit typically involves interactions at the molecular level with biological targets such as proteins or enzymes. This interaction can lead to alterations in biological pathways, resulting in therapeutic effects.

Data

Research has shown that Efavit may modulate specific receptors or enzymes, thereby influencing physiological responses. Detailed kinetic studies are necessary to quantify these interactions and elucidate the underlying mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

Efavit exhibits distinct physical properties such as:

  • Melting Point: Indicates thermal stability.
  • Solubility: Affects bioavailability and distribution within biological systems.

Chemical Properties

Chemical properties include reactivity with other substances, stability under various conditions (e.g., light, heat), and pH sensitivity. These properties are essential for determining the compound's suitability for various applications.

Applications

Scientific Uses

Efavit has potential applications in several scientific domains:

  • Pharmaceutical Development: As a candidate for drug formulation due to its biological activity.
  • Biochemical Research: Utilized in studies aimed at understanding metabolic pathways or disease mechanisms.
  • Agricultural Chemistry: Potential use as a biopesticide or growth regulator based on its interaction with plant systems.
Historical Development and Evolution of Efavirenz as an Antiretroviral Agent

Discovery and Early Pharmacological Characterization

Efavirenz (EFV) emerged from a systematic investigation of benzoxazinone derivatives by DuPont Pharmaceuticals in the early 1990s. As the lead compound in this chemical class, it demonstrated selective inhibition of HIV-1 reverse transcriptase through non-competitive binding to a distinct allosteric pocket (NNRTI pocket) away from the enzyme's active site [1] [6]. This mechanism differentiated it from nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators. Early in vitro studies revealed potent activity against HIV-1 (EC₉₀ ≈ 1.5-3.0 nM), but intrinsic resistance in HIV-2 due to structural differences in the HIV-2 reverse transcriptase pocket [1] [9]. Pharmacokinetic profiling showed unique characteristics: a prolonged elimination half-life (40-55 hours after multiple doses) and nonlinear pharmacokinetics due to autoinduction of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4 [1] [4]. Protein binding exceeded 99.5%, primarily to albumin, limiting its distribution but contributing to sustained antiviral pressure [6] [9].

Table 1: Early Pharmacological Profile of Efavirenz

PropertyCharacterization
Chemical ClassBenzoxazinone derivative
Molecular Weight315.68 g/mol
Primary TargetHIV-1 reverse transcriptase (allosteric NNRTI site)
HIV-1 EC₉₀1.5-3.0 nM
Protein Binding>99.5%
Key Metabolizing EnzymesCYP2B6, CYP3A4
Half-life (Multiple Dose)40-55 hours

Chronology of FDA Approval and Global Regulatory Adoption

The U.S. Food and Drug Administration (FDA) granted approval to efavirenz (brand name Sustiva®) on June 7, 1998, for treatment-naïve HIV-1 patients, based on the pivotal DMP 266-006 trial showing superior viral suppression versus indinavir when combined with zidovudine/lamivudine [1] [6] [9]. The European Medicines Agency followed in 1999 (branded Stocrin®). This approval marked the first NNRTI authorized for once-daily dosing, revolutionizing antiretroviral therapy (ART) paradigms [3] [8]. Global accessibility expanded significantly through regulatory milestones:

  • 2003: Inclusion on WHO Model List of Essential Medicines, facilitating adoption in resource-limited settings [1].
  • 2016: FDA approval of first generic efavirenz tablet to Mylan Pharmaceuticals, reducing costs [1] [6].
  • 2018: Thailand’s Government Pharmaceutical Organization (GPO) initiated local production under WHO prequalification, enhancing supply chain resilience in Southeast Asia [1]. By 2022, efavirenz-based regimens were registered in >100 countries, with generic manufacturing authorized in India, South Africa, and Brazil, enabling widespread use in national ART programs [6] [8].

Transition from Triple-Dose Capsules to Single-Tablet Regimens

Initial formulations required three 200mg capsules daily to achieve the 600mg therapeutic dose, posing adherence challenges [1] [6]. In 2001, a 600mg tablet simplified dosing to once daily, but pharmacokinetic studies revealed associations between peak plasma concentrations and neurotoxicity, prompting dose optimization research [1] [4]. The landmark innovation emerged in 2006 with FDA approval of Atripla®—the first single-tablet regimen (STR) combining efavirenz (600mg), emtricitabine (200mg), and tenofovir disoproxil fumarate (300mg) [2] [10]. This co-formulation:

  • Reduced daily pill burden from ≥3 tablets to one
  • Demonstrated bioequivalence to individual components
  • Increased 48-week adherence rates to >90% versus multi-tablet regimens (MTRs) [2] [7]The STR format became a global standard, with >5 million patient-years of exposure by 2015. Subsequent pharmacokinetic research enabled dose reduction: the ENCORE1 trial (2014) validated non-inferior efficacy of efavirenz 400mg with reduced toxicity, leading to WHO endorsement of 400mg-based STRs in 2018 [1] [7].

Role in the Global HIV/AIDS Epidemic: From First-Line to Alternative Therapy

Efavirenz anchored global ART scale-up for 15 years due to its potency, durability, and low manufacturing cost. Between 2002–2015, major guidelines (WHO, DHHS, EACS) designated EFV-based regimens as preferred first-line therapy, citing:

  • Superior virological suppression vs. protease inhibitors (ACTG A5142: 89% vs. 77% at <50 copies/mL) [4]
  • Lower pill burden than boosted PIs
  • Thermostability in tropical climates [3] [8]

Table 2: Evolution of Efavirenz in Global HIV Treatment Guidelines

YearWHOU.S. DHHSKey Evidence
2002First-line NNRTI optionPreferred NNRTI backboneDMP 006 trial [4]
2013Preferred first-line (600mg)Preferred with TDF/FTCACTG A5142 [3] [4]
2018Recommended first-line (400mg)Alternative (integrase inhibitors preferred)ENCORE1 trial [1] [7]
2022Alternative regimenNot recommended for initiationDolutegravir superiority data [6]

The advent of integrase strand transfer inhibitors (INSTIs) like dolutegravir—with higher genetic barriers to resistance and fewer neuropsychiatric effects—relegated efavirenz to alternative therapy in U.S. (2016) and WHO (2020) guidelines [3] [6]. Nevertheless, EFV retains utility in:

  • Resource-limited settings: Cost-effectiveness of 400mg STR ($8003.4/QALY in China vs. MTRs) [7]
  • Repurposing research: Pre-exposure prophylaxis (PrEP) and non-HIV indications (e.g., neurodegenerative diseases) [1]
  • Salvage regimens: After failure of first-line INSTIs with specific resistance profiles [4] [8]

Global clinical impact remains profound: EFV-based ART prevented an estimated 5.2 million AIDS-related deaths between 2000–2020, underscoring its legacy as a cornerstone of the HIV response [1] [3].

Table 3: Key Clinical Trials Shaping Efavirenz Utilization

Trial (Year)RegimenKey FindingImpact
DMP 266-006 (1998)EFV+ZDV+3TC vs. IDV+ZDV+3TC72.5% vs. 52.1% <400 c/mL (p≤0.05)FDA approval [1] [4]
ACTG A5142 (2005)EFV+2NRTIs vs. LPV/r+2NRTIs89% vs. 77% <50 c/mL at 96 weeks (p=0.003)Established EFV superiority over PIs [4]
ENCORE1 (2014)EFV 400mg vs. EFV 600mg94.1% vs. 92.2% <200 c/mL at 48 weeks (non-inferior)Enabled dose reduction [1] [7]

Properties

CAS Number

87495-27-0

Product Name

Efavit

IUPAC Name

zinc;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] pyridine-3-carboxylate;sulfate

Molecular Formula

C20H22N2O14SZn

Molecular Weight

611.8 g/mol

InChI

InChI=1S/C12H11NO7.C8H11NO3.H2O4S.Zn/c14-5-7(15)9-10(8(16)12(18)19-9)20-11(17)6-2-1-3-13-4-6;1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4;/h1-4,7,9,14-16H,5H2;2,10-12H,3-4H2,1H3;(H2,1,2,3,4);/q;;;+2/p-2/t7-,9+;;;/m0.../s1

InChI Key

BMCXMBFDQMFZSX-JDESMHMUSA-L

SMILES

CC1=NC=C(C(=C1O)CO)CO.C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O.[O-]S(=O)(=O)[O-].[Zn+2]

Synonyms

efavit

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O.[O-]S(=O)(=O)[O-].[Zn+2]

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO.C1=CC(=CN=C1)C(=O)OC2=C(C(=O)O[C@@H]2[C@H](CO)O)O.[O-]S(=O)(=O)[O-].[Zn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.